molecular formula C24H20BrNO4 B1461689 Fmoc-D-phe(3-Br)-OH CAS No. 1105045-66-6

Fmoc-D-phe(3-Br)-OH

Cat. No. B1461689
CAS RN: 1105045-66-6
M. Wt: 466.3 g/mol
InChI Key: CALGTIKYXVBTAO-UHFFFAOYSA-N
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Description

Fmoc-D-Phe(3-Br)-OH, also known as N-Fmoc-3-bromo-D-phenylalanine, is a chemical compound with the molecular formula C24H20BrNO4 . It has a molecular weight of 466.3 .


Molecular Structure Analysis

The molecular structure of Fmoc-D-Phe(3-Br)-OH consists of a phenylalanine core with a bromine atom at the 3rd position, an Fmoc protecting group attached to the nitrogen atom, and a carboxylic acid group .


Physical And Chemical Properties Analysis

Fmoc-D-Phe(3-Br)-OH is a solid compound with a white to off-white color . It has a molecular weight of 466.324 and a density of 1.5±0.1 g/cm3 . The boiling point is 660.8±55.0 °C at 760 mmHg . The melting point is 144.2ºC .

Scientific Research Applications

Therapeutic Paradigms

Finally, Fmoc-D-phe(3-Br)-OH is involved in the development of new therapeutic paradigms. Its incorporation into peptides that can self-assemble into nanostructures opens up possibilities for innovative treatments, such as those that could disrupt protein-protein interactions involved in disease processes.

Each of these applications demonstrates the versatility and importance of Fmoc-D-phe(3-Br)-OH in scientific research, particularly in the fields of drug delivery, biomaterials, nanotechnology, and medicine .

Mechanism of Action

The mechanism of action of Fmoc-D-Phe(3-Br)-OH is not specified in the retrieved data. As a building block in peptide synthesis, its role would depend on the specific peptide being synthesized .

Safety and Hazards

Fmoc-D-Phe(3-Br)-OH may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause irritation to the eyes, skin, and respiratory tract . In case of contact, it’s recommended to wash with plenty of water and seek medical aid .

properties

IUPAC Name

3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALGTIKYXVBTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-phe(3-Br)-OH

CAS RN

1105045-66-6
Record name 3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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